molecular formula C14H22N6O3 B12808970 3'-(n-Butylamino)-3'-deoxyadenosine CAS No. 134934-84-2

3'-(n-Butylamino)-3'-deoxyadenosine

Cat. No.: B12808970
CAS No.: 134934-84-2
M. Wt: 322.36 g/mol
InChI Key: IPFAIEGUVIJGOH-AOGLXQGOSA-N
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Description

3’-(n-Butylamino)-3’-deoxyadenosine is a modified nucleoside analog derived from adenosine. It features a butylamino group attached to the 3’ position of the ribose sugar, replacing the hydroxyl group. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(n-Butylamino)-3’-deoxyadenosine typically involves the protection of functional groups, selective substitution reactions, and deprotection stepsThe final step involves the deprotection of the hydroxyl groups to yield the target compound .

Industrial Production Methods

Industrial production of 3’-(n-Butylamino)-3’-deoxyadenosine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reagents, efficient purification techniques, and scalable reaction conditions to ensure cost-effectiveness and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-(n-Butylamino)-3’-deoxyadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

3’-(n-Butylamino)-3’-deoxyadenosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(n-Butylamino)-3’-deoxyadenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The butylamino group can enhance binding affinity and selectivity towards these targets, modulating their activity and downstream signaling pathways. This can result in various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(n-Butylamino)-3’-deoxyadenosine is unique due to the presence of the butylamino group at the 3’ position, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a versatile tool in research and therapeutic applications .

Properties

CAS No.

134934-84-2

Molecular Formula

C14H22N6O3

Molecular Weight

322.36 g/mol

IUPAC Name

(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(butylamino)-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C14H22N6O3/c1-2-3-4-16-9-8(5-21)23-14(11(9)22)20-7-19-10-12(15)17-6-18-13(10)20/h6-9,11,14,16,21-22H,2-5H2,1H3,(H2,15,17,18)/t8-,9-,11+,14-/m1/s1

InChI Key

IPFAIEGUVIJGOH-AOGLXQGOSA-N

Isomeric SMILES

CCCCN[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

CCCCNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

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